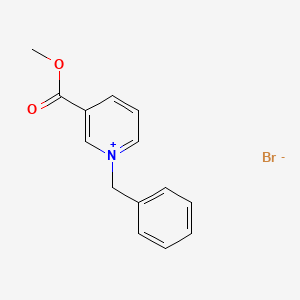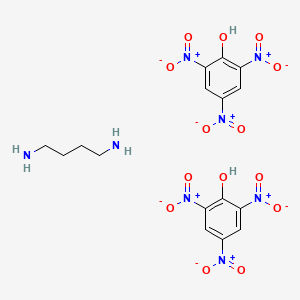
Butane-1,4-diamine;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Butane-1,4-diamine: This compound can be synthesized through the hydrogenation of succinonitrile. The reaction involves the reduction of succinonitrile using hydrogen gas in the presence of a catalyst such as nickel or palladium.
2,4,6-Trinitrophenol: This compound is typically prepared by the nitration of phenol. The reaction involves treating phenol with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods
Butane-1,4-diamine: Industrially, butane-1,4-diamine is produced by the hydrogenation of succinonitrile, which is derived from the reaction of acrylonitrile with hydrogen cyanide.
2,4,6-Trinitrophenol: Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of sulfuric acid and nitric acid under controlled conditions to ensure safety and maximize yield.
化学反应分析
Types of Reactions
Oxidation: Butane-1,4-diamine can undergo oxidation to form various oxidation products, including aldehydes and carboxylic acids.
Reduction: 2,4,6-Trinitrophenol can be reduced to form amino derivatives, such as 2,4,6-triaminophenol.
Substitution: Both butane-1,4-diamine and 2,4,6-trinitrophenol can undergo substitution reactions. For example, butane-1,4-diamine can react with acyl chlorides to form amides, while 2,4,6-trinitrophenol can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as acyl chlorides, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation of Butane-1,4-diamine: Products include butanedial and butanedioic acid.
Reduction of 2,4,6-Trinitrophenol: Products include 2,4,6-triaminophenol.
Substitution Reactions: Products vary depending on the reagents used, such as amides from butane-1,4-diamine and substituted phenols from 2,4,6-trinitrophenol.
科学研究应用
Chemistry
Synthesis of Polymers: Butane-1,4-diamine is used as a monomer in the synthesis of polyamides and polyurethanes.
Explosive Detection: 2,4,6-Trinitrophenol is used in the development of sensors for detecting explosives due to its nitroaromatic structure.
Biology
Biogenic Amine: Butane-1,4-diamine is a biogenic amine involved in cellular metabolism and growth.
Medicine
Antimicrobial Agents: Derivatives of butane-1,4-diamine are investigated for their antimicrobial properties.
Drug Development: 2,4,6-Trinitrophenol derivatives are explored for potential therapeutic applications.
Industry
Corrosion Inhibitors: Butane-1,4-diamine is used in formulations to prevent corrosion in industrial systems.
Dyes and Pigments: 2,4,6-Trinitrophenol is used in the production of dyes and pigments.
作用机制
Butane-1,4-diamine
Molecular Targets: Butane-1,4-diamine interacts with enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase.
Pathways: It is involved in the biosynthesis of spermidine and spermine, which are essential for cell growth and differentiation.
2,4,6-Trinitrophenol
Molecular Targets: 2,4,6-Trinitrophenol interacts with proteins and enzymes through its nitro groups, leading to oxidative stress and cellular damage.
Pathways: It induces oxidative stress pathways, leading to apoptosis in cells.
相似化合物的比较
Similar Compounds
Butane-1,4-diamine: Similar compounds include 1,3-diaminopropane and 1,6-diaminohexane.
2,4,6-Trinitrophenol: Similar compounds include 2,4,6-trinitrotoluene and 2,4-dinitrophenol.
Uniqueness
Butane-1,4-diamine: Its role as a biogenic amine and its involvement in polyamine biosynthesis make it unique compared to other diamines.
2,4,6-Trinitrophenol: Its high explosive power and use in explosive detection distinguish it from other nitroaromatic compounds.
属性
CAS 编号 |
18605-28-2 |
|---|---|
分子式 |
C16H18N8O14 |
分子量 |
546.4 g/mol |
IUPAC 名称 |
butane-1,4-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.C4H12N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-2-4-6/h2*1-2,10H;1-6H2 |
InChI 键 |
VKPQBZPTVSTCCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCN)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



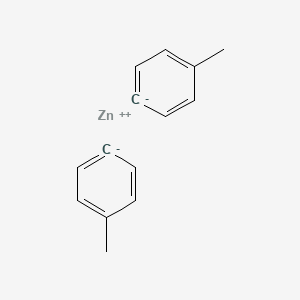
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)

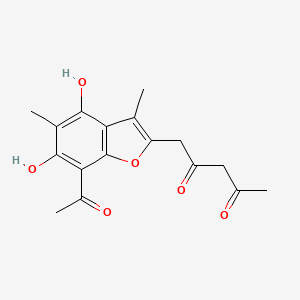

![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)
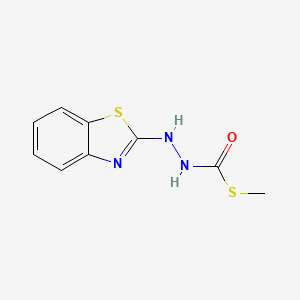


![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)

